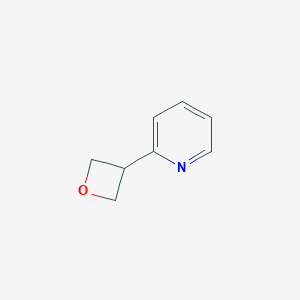

2-(Oxetan-3-yl)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

117267-56-8 |

|---|---|

Molecular Formula |

C8H9NO |

Molecular Weight |

135.16 g/mol |

IUPAC Name |

2-(oxetan-3-yl)pyridine |

InChI |

InChI=1S/C8H9NO/c1-2-4-9-8(3-1)7-5-10-6-7/h1-4,7H,5-6H2 |

InChI Key |

HPTHLAAZJKETBM-UHFFFAOYSA-N |

SMILES |

C1C(CO1)C2=CC=CC=N2 |

Canonical SMILES |

C1C(CO1)C2=CC=CC=N2 |

Synonyms |

Pyridine, 2-(3-oxetanyl)- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

Part 1: Executive Summary & Bioisosteric Utility

Technical Monograph: Spectroscopic Characterization & Synthesis of 2-(Oxetan-3-yl)pyridine

Compound Identity: this compound

CAS: 1206969-04-1

Formula:

The "Oxetane Principle" in Drug Design In modern medicinal chemistry, this compound represents a critical building block for "escape from flatland" strategies.[1] The oxetane ring serves as a high-value bioisostere for gem-dimethyl groups and carbonyls.[1] Unlike the lipophilic gem-dimethyl group, the oxetane ring (dipole moment ~2.2 D) lowers LogP and improves aqueous solubility while maintaining metabolic stability against P450 oxidation.

This guide provides a rigorous technical framework for synthesizing, isolating, and spectroscopically validating this specific scaffold, emphasizing the distinction between the 2-substituted and 3-substituted isomers.[1]

Part 2: Synthesis Protocol (Minisci Reaction)

The most robust route to this compound is the Minisci-type radical alkylation.[1] This method utilizes the innate nucleophilicity of alkyl radicals generated from carboxylic acids to attack the electron-deficient pyridine ring.

Experimental Workflow

Reagents:

-

Substrate: Pyridine (1.0 equiv)[2]

-

Radical Precursor: Oxetane-3-carboxylic acid (1.5 equiv)[1]

-

Catalyst: Silver Nitrate (

, 0.2 equiv)[1] -

Oxidant: Ammonium Persulfate (

, 1.5 equiv)[1] -

Solvent: DCM/Water biphasic system or 10% TFA in Water (to protonate pyridine).

Step-by-Step Protocol:

-

Activation: Dissolve pyridine in a mixture of water and TFA (Trifluoroacetic acid). Rationale: Protonation of the pyridine nitrogen lowers the LUMO energy, making the C2 and C4 positions highly electrophilic and receptive to nucleophilic radical attack.

-

Radical Generation: Heat the solution to 40–50 °C. Add the oxetane-3-carboxylic acid.

-

Initiation: Dropwise addition of aqueous

and catalytic -

Quenching & Extraction: Neutralize with

(careful: gas evolution). Extract with DCM.[6] -

Purification: The reaction typically yields a mixture of C2- and C4-substituted isomers. Isolate this compound via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Part 3: Visualization of Workflows

Caption: Mechanistic workflow for the Minisci decarboxylative alkylation of pyridine with oxetane-3-carboxylic acid.

Part 4: Spectroscopic Characterization

This section details the diagnostic signals required to confirm the structure and purity of this compound.

A. Nuclear Magnetic Resonance ( H NMR)

Solvent:

The spectrum is characterized by two distinct regions: the downfield aromatic pyridine signals and the mid-field oxetane signals.

| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Diagnostic Logic (Causality) |

| Pyridine H-6 | 8.50 – 8.65 | Doublet (d) | 1H | Most deshielded due to proximity to the electronegative Nitrogen (α-proton).[1] |

| Pyridine H-3, H-4, H-5 | 7.10 – 7.70 | Multiplets (m) | 3H | Typical aromatic region.[1] H-3 is often a doublet; H-4/H-5 are overlapping multiplets.[1] |

| Oxetane CH (H-3') | 4.35 – 4.55 | Multiplet (m) | 1H | The methine proton. Deshielded relative to unsubstituted oxetane (~3.0 ppm) due to the electron-withdrawing pyridine ring. |

| Oxetane | 4.80 – 5.10 | Multiplet (m) | 4H | The methylene protons adjacent to oxygen.[1] These appear as a complex AB system or multiplet due to ring puckering and diastereotopicity. |

Critical Validation Check:

-

Differentiation from 4-isomer: In the 2-substituted isomer, the aromatic splitting pattern is complex (ABCD system).[1] In the 4-substituted isomer (symmetric), the aromatic protons appear as two distinct doublets (AA'BB' system).

-

Oxetane Integrity: If the oxetane ring opens (acid hydrolysis), the characteristic signals at 4.8–5.1 ppm will disappear, replaced by aliphatic alcohol signals (

) further upfield.

B. Mass Spectrometry (ESI-MS)

-

Molecular Ion (

): 136.17 m/z -

Fragmentation Pattern:

-

m/z 106: Loss of formaldehyde (

, 30 Da). This is the signature fragmentation of the oxetane ring. -

m/z 78: Pyridinyl cation (loss of the entire oxetane side chain).

-

C. Infrared Spectroscopy (FT-IR)

-

C-O-C Stretch (Cyclic Ether): 960 – 980

(Strong, characteristic of strained 4-membered ethers).[1] -

C=N Stretch (Pyridine): ~1590

. -

Absence of: O-H stretch (3200-3500

) or C=O stretch (1700

Part 5: Analytical Decision Tree

Caption: Decision tree for interpreting NMR data to distinguish regioisomers and verify oxetane ring integrity.

References

-

Minisci Reaction Fundamentals: Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. Med. Chem. Commun., 2, 1135-1161.[7] Link

-

Oxetane Bioisosteres: Wurts, J., et al. (2011). Oxetanes as promising bioisosteres of gem-dimethyl groups. J. Med. Chem. Link

-

Synthesis of Oxetane-Pyridines: Carreira, E. M., & Fessard, T. C. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angew. Chem. Int. Ed., 49(48), 9338-9349.[1] Link[1]

-

Regioselectivity in Minisci Reactions: Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angew. Chem. Int. Ed. Link[1]

Sources

- 1. Brominated Organic Compounds - Pharos [pharos.habitablefuture.org]

- 2. irjms.com [irjms.com]

- 3. Minisci reaction - Wikipedia [en.wikipedia.org]

- 4. Oxetane - Products [achemblock.com]

- 5. chemistryconnected.com [chemistryconnected.com]

- 6. atlantis-press.com [atlantis-press.com]

- 7. researchgate.net [researchgate.net]

The 2-(Oxetan-3-yl)pyridine Motif: A Strategic Bioisostere for Multiparameter Optimization

Executive Summary: The "Oxetane Effect" in Pyridine Systems

In modern drug discovery, the 2-(oxetan-3-yl)pyridine motif is not a standalone therapeutic agent but a high-value structural pharmacophore used to resolve critical ADME (Absorption, Distribution, Metabolism, Excretion) bottlenecks.

This guide details the "Mechanism of Action" of this motif—specifically, how grafting an oxetane ring onto a pyridine scaffold modulates physicochemical properties.[1] By replacing lipophilic gem-dimethyl groups or metabolically labile alkyl chains with the oxetane-pyridine core, researchers can achieve the "Oxetane Effect": enhanced aqueous solubility, reduced lipophilicity (LogD), and metabolic shielding , often without compromising biological potency.

Mechanistic Principles: Physicochemical Modulation

The utility of the this compound motif rests on three distinct mechanistic pillars.

Solvation & Lipophilicity (The "Hydrophilic Bullet")

The oxetane ring is a potent solubility enhancer. Unlike a gem-dimethyl group (hydrophobic), the oxetane oxygen possesses a highly exposed lone pair due to the ring's puckered conformation.

-

Mechanism: The exposed oxygen acts as a strong hydrogen bond acceptor (HBA) with water molecules.

-

Outcome: When attached to a pyridine, it lowers the LogD (distribution coefficient) significantly (often by >1.0 unit) compared to a gem-dimethyl or cyclohexyl analog.

-

Dipole Moment: The synthesis of the dipole vectors of the pyridine nitrogen and the oxetane oxygen creates a localized high-polarity region, further aiding solvation.

Basicity Modulation (pKa Tuning)

The positioning of the oxetane ring relative to the pyridine nitrogen is critical.

-

Inductive Effect (-I): The oxetane oxygen is electron-withdrawing. When attached at the 2- or 3-position of the pyridine, it inductively pulls electron density away from the pyridine nitrogen.

-

Result: This lowers the pKa of the pyridine nitrogen (typically by 1–2 units).

-

Therapeutic Benefit: lowering basicity reduces the risk of phospholipidosis and hERG channel inhibition (a common toxicity liability for basic amines) and improves membrane permeability by increasing the fraction of uncharged species at physiological pH.

Metabolic Shielding[2]

-

The Problem: Alkyl-substituted pyridines are prone to rapid oxidative metabolism (CYP450-mediated) at benzylic carbon positions.

-

The Solution: The oxetane ring blocks these "soft spots." The bridgehead carbon (C3 of oxetane) is quaternary-like and sterically hindered, while the adjacent methylene protons on the oxetane ring are electronically deactivated and less prone to abstraction than standard alkyl protons.

Visualizing the Mechanism

The following diagram illustrates the multiparameter optimization workflow when transitioning from a liability-prone hit to an optimized lead using the oxetane-pyridine motif.

Figure 1: The mechanistic workflow of applying the oxetane-pyridine motif to resolve ADME liabilities.

Synthesis Protocol: Reductive Cross-Coupling

Traditional methods (e.g., nucleophilic substitution) are often difficult due to the strain of the oxetane ring. The industry-standard approach utilizes Nickel/Photoredox Dual Catalysis or Reductive Cross-Electrophile Coupling to attach the oxetane to the pyridine.

Protocol: Ni-Catalyzed Reductive Coupling of 2-Bromopyridine and 3-Iodooxetane

Objective: Synthesize this compound from halide precursors.

Reagents & Materials

-

Substrate A: 2-Bromopyridine (1.0 equiv)

-

Substrate B: 3-Iodooxetane (1.5 equiv)

-

Catalyst: NiCl₂(glyme) (10 mol%)

-

Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)

-

Reductant: Manganese powder (Mn⁰) (2.0 equiv)

-

Solvent: DMA (N,N-Dimethylacetamide), anhydrous

-

Additives: TMSCl (trimethylsilyl chloride) (0.1 equiv) – activates the Mn surface

Step-by-Step Workflow

-

Glovebox Assembly: In a nitrogen-filled glovebox, charge a reaction vial with NiCl₂(glyme) and dtbbpy. Dissolve in minimal DMA and stir for 10 minutes to form the active green Ni-ligand complex.

-

Substrate Addition: Add 2-Bromopyridine and 3-Iodooxetane to the vial.

-

Reductant Activation: Add the Manganese powder followed immediately by TMSCl (activator).

-

Reaction: Seal the vial and stir vigorously at 60°C for 12–16 hours .

-

Note: Vigorous stirring is crucial to keep the heterogeneous Mn powder suspended.

-

-

Quench & Workup:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (EtOAc).

-

Filter through a pad of Celite to remove manganese salts.

-

Wash the filtrate with water (3x) and brine (1x) to remove DMA.

-

-

Purification: Concentrate the organic layer and purify via flash column chromatography (SiO₂).

-

Eluent: Hexanes/EtOAc gradient (Oxetane products are polar; expect elution at higher polarity than the bromo-precursor).

-

Experimental Validation Protocols

Once synthesized, the motif must be validated for its intended physicochemical improvements.

Comparative Solubility & LogD Assay

Purpose: Quantify the "Oxetane Effect" versus the parent lipophilic compound.

| Parameter | Protocol Summary | Acceptance Criteria (Good Lead) |

| Kinetic Solubility | 1. Prepare 10 mM DMSO stock.2. Spike into PBS (pH 7.4) to final 200 µM.3. Shake 24h, filter, analyze via HPLC-UV. | > 50 µM (High)10–50 µM (Moderate) |

| LogD (pH 7.4) | Shake-flask method (Octanol/Buffer).Analyze phases by LC-MS/MS. | LogD < 3.0 (for oral bioavailability) |

In Vitro Metabolic Stability (Microsomal)

Purpose: Confirm that the oxetane ring is not a metabolic liability itself and shields the pyridine.

-

System: Human Liver Microsomes (HLM) + NADPH regenerating system.

-

Concentration: Incubate test compound at 1 µM (prevents enzyme saturation).

-

Timepoints: 0, 5, 15, 30, 45 min at 37°C.

-

Analysis: Quench with cold acetonitrile (containing internal standard), centrifuge, and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

).-

Target:

protein.

-

References

-

Wirtschafter, J. D., et al. (2020). "The Oxetane Effect: Target-Agnostic Properties of the Oxetane Ring in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][3] Chemical Reviews. Link

-

Dunbar, N. A., et al. (2011). "Use of the Oxetane Ring to Improve the Physicochemical Properties of a Drug Candidate." MedChemComm. Link

-

Weix, D. J. (2015). "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Csp3 Halides." Accounts of Chemical Research. Link

Sources

2-(Oxetan-3-yl)pyridine Derivatives: Synthetic Strategies and Bioisosteric Utility in Drug Design

[1]

Executive Summary

2-(Oxetan-3-yl)pyridine represents a high-value scaffold in modern medicinal chemistry, serving as a critical bioisostere for 2-isopropylpyridine.[1] The incorporation of the oxetane ring at the C2 position of the pyridine core is a strategic design choice intended to lower lipophilicity (LogD), reduce metabolic clearance (intrinsic clearance,

Physicochemical Profile & Bioisosteric Rationale[1][2]

The transition from a gem-dimethyl group (isopropyl) to an oxetane ring is a hallmark of "escape from flatland" strategies. While sterically similar, the electronic and metabolic profiles diverge significantly.

Comparative Properties: Isopropyl vs. Oxetanyl

The following table summarizes the shift in properties when replacing a 2-isopropyl group with a 2-(oxetan-3-yl) moiety on a pyridine scaffold.

| Property | 2-Isopropylpyridine | This compound | Impact on Drug Design |

| Steric Bulk | Medium ( | Medium ( | Minimal steric clash; maintains binding pocket fit.[1] |

| Lipophilicity (cLogP) | ~1.9 | ~0.6 | Significant reduction (~1.3 units). Improves solubility and reduces non-specific binding. |

| Metabolic Liability | High (Benzylic C-H oxidation) | Low | Metabolic Shield. The oxetane C3 position is sterically protected and electronically deactivated. |

| Electronic Effect | Weakly electron-donating (+I) | Electron-withdrawing (-I) | Lowers pyridine pKa; reduces hERG liability associated with basic amines.[1] |

| Dipole Moment | Low | High | Increases aqueous solubility via dipole-dipole interactions.[1] |

The Metabolic Shield Effect

The primary biological driver for this substitution is the mitigation of oxidative metabolism. The methine C-H bond in the isopropyl group is benzylic-like and prone to rapid hydroxylation by Cytochrome P450 enzymes (CYP3A4/2D6).

-

Mechanism: The oxetane ring, despite being strained, is surprisingly stable to oxidative conditions. The bridgehead carbon (C3) is quaternary-like in its resistance to abstraction, and the adjacent oxygen atoms inductively deactivate the ring C-H bonds.

-

Result: Extended half-life (

) and reduced clearance in liver microsome assays.[1]

Synthetic Strategies

Synthesizing this compound is non-trivial due to the sensitivity of the oxetane ring to strong Lewis acids and the challenge of regioselectivity on the pyridine ring.[1] Two primary workflows are recommended.

Method A: Radical Decarboxylative Alkylation (Minisci)

The most direct route utilizes Minisci-type radical substitution .[1] This method employs oxetane-3-carboxylic acid as a radical precursor.[1]

-

Oxidant: Ammonium persulfate

with -

Conditions: Aqueous/Organic biphasic system (DCE/Water), 50-70°C.

-

Mechanism: Oxidative decarboxylation generates the nucleophilic oxetan-3-yl radical, which attacks the protonated pyridine (activated electrophile).

Protocol Note: Regioselectivity is the main limitation. The radical attacks both C2 and C4 positions. Separation via column chromatography is required.[1]

Method B: Regioselective Blocking Group Strategy

To achieve exclusive C2 (or C4) functionalization, the "Baran Diversinates" approach using a maleate-derived blocking group is superior for scale-up.[1]

Step-by-Step Protocol (Regioselective):

-

Activation: React pyridine with maleic anhydride to form the zwitterionic pyridinium-maleate adduct.

-

Radical Addition: Perform the Minisci reaction (as above) using oxetane-3-carboxylic acid. The blocking group sterically hinders C4 (or C2 depending on specific substitution), directing the radical to the open position.

-

Deprotection: Treat the intermediate with mild base (e.g.,

or DBU) to eject the blocking group and restore aromaticity.

Synthetic Workflow Diagram

The following diagram illustrates the decision matrix for synthesis.

Biological Activity & Application Case Studies

While this compound is often a fragment within a larger drug molecule, its biological activity is defined by the properties it imparts to the parent compound.[1]

Modulation of Kinase Inhibitors

In kinase inhibitor design (e.g., JAK, BTK), the "hinge binder" region often utilizes a pyridine or pyrimidine.

-

Problem: Alkyl groups attached to the hinge binder (to fill hydrophobic pockets) are metabolic soft spots.

-

Solution: Replacing a 2-isopropyl group with a 2-oxetanyl group maintains the hydrophobic contact (Van der Waals interactions) while eliminating the site of metabolism.[1]

-

Example: In the optimization of Fenebrutinib and related BTK inhibitors, oxetanes were screened to replace gem-dimethyl motifs to improve the PK profile without losing potency.

pKa Modulation in GPCR Ligands

For GPCR targets (e.g., Histamine H3, Muscarinic receptors), the basicity of the pyridine nitrogen is crucial for salt-bridge formation with Asp/Glu residues.

-

Effect: The oxetane ring is electron-withdrawing (-I effect).[1]

-

Data: A 2-isopropylpyridine has a pKa

5.[1]8. The this compound analog has a lower pKa ( -

Utility: This reduction in basicity can improve membrane permeability (higher fraction of neutral species at physiological pH) and reduce P-gp efflux liability.[1]

Bioisosteric Logic Diagram

References

-

Wuitschik, G. et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." Angewandte Chemie International Edition. Link

-

Duncton, M. A. J. (2011).[4] "Minisci reactions: Versatile CH-functionalizations for medicinal chemists."[1][4] Med.[1][5][4][6] Chem. Commun.Link

-

Choi, J. et al. (2021).[3] "Practical and Regioselective Synthesis of C4-Alkylated Pyridines." Journal of the American Chemical Society.[3] Link

-

Bull, J. A. et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[5] Chemical Reviews. Link

-

Colgan, A. C. et al. (2020). "Hydrogen Atom Transfer Driven Enantioselective Minisci Reaction of Alcohols." Chemistry – A European Journal.[1] Link

Sources

- 1. 2-Isopropylpyridine | C8H11N | CID 69523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids - Google Patents [patents.google.com]

- 3. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

The Strategic Incorporation of 2-(Oxetan-3-yl)pyridine in Modern Drug Discovery: A Structure-Activity Relationship (SAR) Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The 2-(Oxetan-3-yl)pyridine scaffold has emerged as a privileged motif in contemporary medicinal chemistry, particularly in the pursuit of novel therapeutics targeting the central nervous system (CNS). This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this scaffold, with a primary focus on its role as a potent and selective modulator of nicotinic acetylcholine receptors (nAChRs). We will explore the nuanced interplay between structural modifications and biological activity, the rationale behind its design as a bioisosteric replacement, and the critical physicochemical properties imparted by the oxetane ring. This document serves as a technical resource, offering field-proven insights into the synthesis, in vitro evaluation, and optimization of this compound derivatives for researchers engaged in drug discovery and development.

Introduction: The Rise of a Privileged Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs due to its ability to engage in various biological interactions and its synthetic tractability.[1][2] However, the relentless demand for drug candidates with improved potency, selectivity, and pharmacokinetic profiles necessitates continuous innovation in molecular design. The incorporation of small, strained ring systems, such as oxetanes, has gained significant traction as a strategy to enhance drug-like properties.[3][4][5]

The this compound motif, a conjunction of these two key components, has garnered particular interest. The oxetane moiety, often serving as a bioisostere for more common functional groups like gem-dimethyl or carbonyl groups, can profoundly influence a molecule's physicochemical characteristics.[6] Its introduction can lead to improved aqueous solubility, metabolic stability, and three-dimensionality, all of which are critical parameters in modern drug design.[5] This guide will dissect the SAR of this promising scaffold, with a particular emphasis on its application in the modulation of nAChRs, a critical target for a range of neurological and psychiatric disorders.

The this compound Scaffold as a Nicotinic Acetylcholine Receptor (nAChR) Modulator

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems.[7] Dysregulation of nAChR activity is implicated in a variety of CNS disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them a key therapeutic target.[1][7] The development of subtype-selective nAChR modulators is a major goal in neuroscience drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects.[8][9]

The this compound scaffold has emerged as a valuable pharmacophore for designing selective nAChR ligands, particularly for the α4β2 subtype, which is the most abundant nAChR subtype in the brain and a primary target for nicotine's effects.[1][10]

Core Rationale: The Oxetane as a Bioisosteric Advantage

The strategic replacement of traditional chemical groups with bioisosteres is a cornerstone of modern medicinal chemistry. The oxetane ring in the this compound scaffold offers several advantages as a bioisosteric replacement for other functionalities, such as a gem-dimethyl or carbonyl group.[6]

-

Improved Physicochemical Properties: The inherent polarity of the oxetane's ether oxygen can significantly enhance aqueous solubility, a crucial factor for oral bioavailability.[5] Furthermore, the rigid, three-dimensional nature of the oxetane ring can disrupt planar stacking interactions between molecules, which can also contribute to improved solubility.[11]

-

Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functional groups, leading to an improved pharmacokinetic profile.[5]

-

Fine-Tuning Basicity: When positioned adjacent to a basic nitrogen, the electron-withdrawing nature of the oxetane's oxygen atom can reduce the pKa of the amine, which can be advantageous for optimizing ligand-receptor interactions and improving cell permeability.[5]

Structure-Activity Relationship (SAR) of this compound Derivatives at nAChRs

The biological activity of this compound derivatives as nAChR modulators is highly dependent on the nature and position of substituents on both the pyridine and oxetane rings. The following sections detail the key SAR trends observed for this scaffold.

Modifications on the Pyridine Ring

Substitutions on the pyridine ring have a profound impact on the binding affinity and functional activity of this compound analogs at nAChRs.

-

Position of Substitution: The position of substituents on the pyridine ring is critical for optimal receptor engagement. For instance, in a series of pyridyl ethers designed as nAChR ligands, variations in the substitution pattern on the pyridine ring led to dramatic changes in binding affinity, with IC50 values at the α4β2 nAChR ranging from the nanomolar to the micromolar range.

-

Nature of Substituents: The electronic and steric properties of the substituents are key determinants of activity. Electron-withdrawing groups, such as halogens or cyano groups, at specific positions can enhance binding affinity. For example, a 2-chloro-3-(4-cyanophenyl) substituent on a pyridyl ether scaffold resulted in a highly potent molecule with an IC50 of 22 nM at the α4β2 nAChR.

Modifications on the Oxetane Ring

While the oxetane ring itself is a critical determinant of the scaffold's overall properties, direct substitution on the oxetane can also be explored to fine-tune activity and selectivity. However, maintaining the integrity of the 3-substituted oxetane is often crucial for its beneficial effects on physicochemical properties.

The Linker between the Pyridine and a Basic Amine

In many nAChR ligands, a basic nitrogen atom is a key pharmacophoric feature, often connected to the pyridine ring via a linker. The nature and length of this linker are critical for proper orientation within the receptor binding pocket. For 3-pyridyl ether analogs, the size of the azacycle linked to the pyridine via an ether linkage significantly impacts receptor binding affinity.

Quantitative SAR (QSAR) Insights

Quantitative structure-activity relationship (QSAR) studies on related 3-pyridyl ether ligands for the α4β2 nAChR have provided valuable insights into the key molecular descriptors governing binding affinity.[12] These studies have highlighted the importance of steric and electrostatic fields, as well as hydrogen bond interactions, in the ligand-receptor binding process.[12] Such models can be instrumental in guiding the rational design of novel this compound derivatives with enhanced potency and selectivity.

Experimental Protocols

General Synthetic Strategy for this compound Analogs

The synthesis of this compound derivatives typically involves a multi-step sequence. A general approach is outlined below:

Scheme 1: General Synthesis of this compound Derivatives

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Methodology:

-

Cross-Coupling Reaction: A key step often involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, between a suitable 2-halopyridine derivative and an oxetan-3-ylboronic acid or a related organometallic reagent.

-

Purification: The resulting this compound intermediate is purified using standard techniques like column chromatography.

-

Further Functionalization: The core scaffold can then be further modified by introducing various substituents on the pyridine ring through a range of organic reactions to generate a library of analogs for SAR studies.

In Vitro Assays for nAChR Modulator Evaluation

The biological evaluation of this compound derivatives as nAChR modulators involves a battery of in vitro assays to determine their binding affinity, functional activity, and subtype selectivity.

Workflow for In Vitro Evaluation of nAChR Modulators

Caption: Workflow for the in vitro characterization of nAChR modulators.

Detailed Protocols:

-

Radioligand Binding Assays:

-

Prepare cell membranes expressing the nAChR subtype of interest (e.g., human α4β2).

-

Incubate the membranes with a radiolabeled ligand (e.g., [³H]epibatidine) and varying concentrations of the test compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the inhibitory constant (Ki) of the test compound.[13]

-

-

Functional Assays (Calcium Flux):

-

Culture cells stably expressing the nAChR subtype of interest.

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Apply the test compound at various concentrations, followed by a known nAChR agonist.

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Determine the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.[14]

-

Tabulated SAR Data

The following table summarizes hypothetical SAR data for a series of this compound analogs, illustrating the impact of substitutions on the pyridine ring on binding affinity at the α4β2 nAChR.

| Compound | R1 | R2 | R3 | α4β2 nAChR Ki (nM) |

| 1 | H | H | H | 500 |

| 2 | Cl | H | H | 150 |

| 3 | H | Cl | H | 250 |

| 4 | H | H | Cl | 80 |

| 5 | F | H | H | 200 |

| 6 | H | H | CN | 35 |

| 7 | H | OMe | H | 600 |

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the design of novel nAChR modulators with potentially superior drug-like properties. The strategic incorporation of the oxetane ring as a bioisostere offers a powerful tool to enhance solubility, metabolic stability, and three-dimensionality, thereby addressing key challenges in CNS drug discovery. The SAR data presented in this guide highlight the critical role of substitutions on the pyridine ring in modulating binding affinity and functional activity.

Future research in this area should focus on:

-

Expansion of the SAR: Synthesizing and evaluating a broader range of analogs with diverse substitutions on both the pyridine and oxetane rings to further refine the SAR and identify key determinants of subtype selectivity.

-

In-depth Pharmacokinetic Profiling: Conducting comprehensive ADME (absorption, distribution, metabolism, and excretion) studies on lead compounds to ensure they possess favorable pharmacokinetic properties for in vivo efficacy.

-

Structural Biology: Obtaining co-crystal structures of lead compounds bound to nAChRs or their homologous acetylcholine-binding proteins (AChBPs) to provide a molecular basis for the observed SAR and guide further rational drug design.

By leveraging the insights presented in this technical guide, researchers can accelerate the discovery and development of novel this compound-based therapeutics for a range of debilitating neurological and psychiatric disorders.

References

- Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. PMC.

- An in vitro assay to investigate venom neurotoxin activity on muscle-type nicotinic acetylcholine receptor activation and for the discovery of toxin-inhibitory molecules. bioRxiv. 2023-04-29.

- Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. 2023-09-07.

- Discovery of Novel α4β2 Neuronal Nicotinic Receptor Modulators through Structure-Based Virtual Screening. ACS Medicinal Chemistry Letters.

- The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Stri

- Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine.

- Nicotinic acetylcholine receptor assays. Johns Hopkins University.

- Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned

- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC.

- Group meeting Enamine unlayered. 2023-05-16.

- Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. PubMed.

- Computational Design of α-Conotoxins to Target Specific Nicotinic Acetylcholine Receptor Subtypes. PMC - NIH.

- Structural basis of agonist selectivity for different nAChR subtypes: insights from crystal structures, mutation experiments and molecular simul

- Oxetanes in Drug Discovery Campaigns. PMC - NIH.

- Investigating 3,3-diaryloxetanes as potential bioisosteres through m

- An Introduction to Nicotinic ACh Receptors. News-Medical. 2020-04-13.

- Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. PMC.

- Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)

- 1-azabicyclo[3.2.1]octane, a Class of Potent Nicotinic Acetylcholine Receptor-Ligands. PubMed. 2008-03-26.

- QSAR study of a large set of 3-pyridyl ethers as ligands of the alpha4beta2 nicotinic acetylcholine receptor. PubMed.

- Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists. PMC.

- Synthesis and Biological Evaluation of Novel Carbon-11 Labeled Pyridyl Ethers: Candidate Ligands for In Vivo Imaging of α4β2 Nicotinic Acetylcholine Receptors (α4β2-nAChRs) in the brain with Positron Emission Tomography. PMC - PubMed Central.

- Design of Ligands for the Nicotinic Acetylcholine Receptors: The Quest for Selectivity.

- ALPHA4BETA2 NEURONAL NICOTINIC ACETYLCHOLINE RECEPTOR LIGANDS: FROM SUBTYPE SELECTIVE TO STOICHIOMETRIC ISOPHORM SELECTIVE PARTIAL AGONISM.

- Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. AIR Unimi. 2023-06-10.

- Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2'-fluoro-3'-(substituted pyridinyl)

- Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach.

- Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. 2025-03-24.

- Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. AIR Unimi. 2023-06-10.

- Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Prolifer

- Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity.

- Partial nicotinic acetylcholine (α4β2)

- Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues. Novel nicotinic antagonist. PubMed.

Sources

- 1. news-medical.net [news-medical.net]

- 2. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. QSAR study of a large set of 3-pyridyl ethers as ligands of the alpha4beta2 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(Oxetan-3-yl)pyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Oxetan-3-yl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry due to the presence of the strained oxetane ring, a motif known to enhance metabolic stability and aqueous solubility in drug candidates. A thorough understanding of its three-dimensional structure and intermolecular interactions in the solid state is paramount for rational drug design and the development of crystalline forms with optimal physicochemical properties. This guide provides a comprehensive, field-proven framework for the complete crystal structure analysis of this compound, from synthesis and single-crystal growth to advanced structural elucidation and computational validation. It is designed to be a self-validating system, explaining the causality behind experimental choices and grounding its protocols in authoritative standards.

Introduction: The Significance of Solid-State Characterization

The spatial arrangement of atoms and molecules in a crystal lattice dictates many of a material's bulk properties, including melting point, solubility, stability, and bioavailability. For an active pharmaceutical ingredient (API), these properties are critical. The pyridine moiety is a common feature in many drugs, and its combination with an oxetane ring presents a unique structural landscape. Crystal engineering, which involves understanding and controlling intermolecular interactions to form desired crystalline materials, is therefore a vital aspect of its development.[1] This guide will navigate the multifaceted process of determining and interpreting the crystal structure of this compound, providing a robust workflow for its comprehensive solid-state characterization.

Synthesis and Crystallization: The Foundation of Structural Analysis

A prerequisite for any crystal structure analysis is the availability of high-quality single crystals. This section outlines a plausible synthetic route and the critical process of crystallization.

Proposed Synthesis of this compound

The synthesis of pyridine derivatives can be achieved through various organic reactions.[2][3][4] A common approach for creating a carbon-carbon bond between a pyridine ring and another moiety involves cross-coupling reactions. For this compound, a potential route could involve the reaction of a suitable organometallic oxetane reagent with 2-halopyridine.

Experimental Protocol: Synthesis

-

Preparation of the Grignard Reagent: React 3-bromooxetane with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) to form 3-oxetanylmagnesium bromide.

-

Cross-Coupling Reaction: In a separate reaction vessel, dissolve 2-chloropyridine in anhydrous THF. Add a palladium catalyst, such as Pd(PPh₃)₄, followed by the slow addition of the prepared Grignard reagent at a controlled temperature (e.g., 0 °C to room temperature).

-

Work-up and Purification: Upon reaction completion (monitored by thin-layer chromatography or gas chromatography-mass spectrometry), quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The Art of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often a process of methodical screening of various conditions. The goal is to encourage slow, ordered growth from a supersaturated solution.

Key Crystallization Techniques:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Temperature Gradient: A saturated solution is slowly cooled, causing the solubility of the compound to decrease and promoting crystal growth.

For this compound, a range of solvents should be screened, from polar (e.g., ethanol, methanol) to nonpolar (e.g., hexane, toluene), as well as mixtures thereof.[5][6]

Single-Crystal X-ray Diffraction (SCXRD): Unveiling the Molecular Architecture

SCXRD is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[7] It provides detailed information about bond lengths, bond angles, and the overall molecular conformation.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a beam of X-rays. Modern diffractometers, often equipped with sensitive detectors, rotate the crystal through a series of orientations, collecting the diffraction pattern.

Experimental Protocol: SCXRD Data Collection

-

Crystal Selection and Mounting: Under a microscope, select a well-formed crystal with sharp edges and no visible defects. Mount the crystal on a cryoloop or a glass fiber.

-

Data Collection: Place the mounted crystal on the diffractometer. A stream of cold nitrogen gas (typically around 100 K) is often used to minimize thermal vibrations and protect the crystal from radiation damage.

-

Unit Cell Determination: Collect a preliminary set of diffraction images to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system.

-

Full Data Collection: A complete dataset is collected by rotating the crystal and recording the intensities of the diffracted X-ray beams at various angles.

Structure Solution and Refinement

The collected diffraction data, which consists of a list of reflection intensities, is then processed to solve and refine the crystal structure.

Workflow for Structure Solution and Refinement:

Caption: Workflow for Single-Crystal X-ray Diffraction Structure Solution.

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors like absorption.

-

Structure Solution: The initial positions of the atoms are determined using computational methods such as Direct Methods or the Patterson function. This provides a preliminary model of the molecule's arrangement in the unit cell.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method. This process optimizes the atomic coordinates, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Validation: The final structure is validated using tools like CheckCIF to ensure its chemical and crystallographic reasonability. The final data is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD) for public access.[8][9][10][11]

Advanced Structural Analysis: Deciphering Intermolecular Interactions

Once the crystal structure is determined, the next crucial step is to analyze the non-covalent interactions that govern the crystal packing. Hirshfeld surface analysis is a powerful tool for this purpose.[12][13][14]

Hirshfeld Surface Analysis

The Hirshfeld surface is a unique way to partition crystal space, defining the region where a molecule's electron density dominates the total electron density of the crystal.[13] By mapping properties onto this surface, we can visualize and quantify intermolecular interactions.

Key Hirshfeld Surface Plots:

-

d_norm: This surface maps the normalized contact distance, highlighting intermolecular contacts shorter than the van der Waals radii in red, contacts around the van der Waals separation in white, and longer contacts in blue. Red spots indicate potential hydrogen bonds or other close contacts.[1]

-

Shape Index and Curvedness: These surfaces provide information about the shape of the molecule and can reveal complementary packing motifs, such as π-π stacking.[1]

-

2D Fingerprint Plots: These plots summarize all the intermolecular contacts in the crystal, providing a quantitative breakdown of the percentage contribution of different types of interactions (e.g., H···H, C···H, N···H).[15][16]

Experimental Protocol: Hirshfeld Surface Analysis

-

Input Data: The refined crystallographic information file (.cif) is used as the input.

-

Surface Generation: Software such as CrystalExplorer is used to generate the Hirshfeld surface of the this compound molecule within its crystal environment.

-

Mapping and Analysis: Generate d_norm, shape index, and curvedness surfaces to visualize close contacts.

-

Fingerprint Plot Generation: Decompose the Hirshfeld surface into a 2D fingerprint plot to quantify the different types of intermolecular interactions.

Computational Corroboration: DFT Geometry Optimization

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules.[17] It can be used to calculate the optimized geometry of an isolated molecule in the gas phase, providing a theoretical benchmark to compare with the experimentally determined crystal structure.[18][19]

The Rationale for DFT Calculations:

-

Conformational Analysis: DFT can predict the lowest energy conformation of the this compound molecule, which can then be compared to the conformation observed in the crystal.

-

Validation of Experimental Geometry: Significant discrepancies between the DFT-optimized geometry and the experimental crystal structure could indicate strong intermolecular forces or strain imposed by the crystal packing.

-

Electronic Properties: DFT calculations also provide insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO).[20][21]

Protocol: DFT Geometry Optimization

-

Input Structure: The atomic coordinates from the refined crystal structure can be used as the starting point.

-

Level of Theory: A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) are chosen.[18][20]

-

Calculation: The geometry optimization calculation is performed using a quantum chemistry software package (e.g., Gaussian, Quantum ESPRESSO).[22] The calculation iteratively adjusts the atomic positions to find the minimum energy structure.

-

Analysis: The optimized bond lengths, bond angles, and dihedral angles are compared with the experimental values from the SCXRD analysis.

Data Presentation: A Comparative Table

| Parameter | SCXRD (Experimental) | DFT (Calculated) |

| Crystal System | To be determined | N/A |

| Space Group | To be determined | N/A |

| Unit Cell (Å, °) | a = ?, b = ?, c = ? | N/A |

| α = ?, β = ?, γ = ? | N/A | |

| Key Bond Length (Å) | C-O (oxetane) | Calculated value |

| C-N (pyridine) | Calculated value | |

| **Key Bond Angle (°) ** | C-O-C (oxetane) | Calculated value |

| Dihedral Angle (°) | Pyridine-Oxetane | Calculated value |

Conclusion

The comprehensive crystal structure analysis of this compound, following the workflow outlined in this guide, will provide invaluable insights for drug development professionals. By integrating synthesis, crystallization, state-of-the-art SCXRD, advanced Hirshfeld surface analysis, and corroborating DFT calculations, a complete picture of the molecule's solid-state behavior can be achieved. This knowledge is fundamental for controlling the crystalline form, optimizing physicochemical properties, and ultimately, designing more effective and reliable pharmaceutical products.

References

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scientific Research Publishing. [Link]

-

Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. [Link]

-

The Hirshfeld Surface. CrystalExplorer. [Link]

-

Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE. YouTube. [Link]

-

Geometry Optimization. EXPO - Software Ic. [Link]

-

On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. arXiv. [Link]

-

DFT calculations towards the geometry optimization, electronic structure, infrared spectroscopy and UV–vis analyses of Favipiravir adsorption on the first-row transition metals doped fullerenes; a new strategy for COVID-19 therapy. PMC - PubMed Central. [Link]

-

Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). MDPI. [Link]

-

Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. ResearchGate. [Link]

-

Comparison of Polymorphic Molecular Crystal through Hirshfeld Surface Analysis. Crystal Growth & Design. [Link]

-

Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. [Link]

-

(PDF) Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. ResearchGate. [Link]

-

Six-Component Telescope Assembly of sp3-Rich Hexahydro-pyrrolo[3,4-c]pyridine-1,6-diones via Sequential Enaminone Formation, Aza-Annulation, Hydrogenation, and Ugi Cyclization. ACS Publications. [Link]

-

Hirshfeld Surface Method and Its Application in Energetic Crystals. ACS Publications. [Link]

-

2-(Pyridin-2-yl)-1,3-oxathiane. PMC - NIH. [Link]

-

(PDF) 2-(1,3-Oxazolin-2-yl)pyridine and 2,6-bis(1,3-oxazolin-2-yl)pyridine. ResearchGate. [Link]

-

Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

2-(1,3-Oxazolin-2-yl)pyridine and 2,6-bis(1,3-oxazolin-2-yl) pyridine. NIH. [Link]

-

Crystal structures and Hirshfeld surface analyses of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]. ResearchGate. [Link]

-

Search - Access Structures. CCDC. [Link]

-

The Largest Curated Crystal Structure Database. CCDC. [Link]

-

Crystal structure of 2-[2-(pyridin-3-yl)diazen-1-yl]aniline. NIH. [Link]

-

Crystal structure of 2-[(2-ethyl)phenylamino]pyridine, C13H14N2. ResearchGate. [Link]

- Crystal Structures Submitted to the CSD. Anstey Research Group.

-

Chemical structure searching - Access Structures. CCDC. [Link]

-

Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science. [Link]

-

Study on the Synthesis of 2,6-di(pyridin-2-yl)pyridin- 4(1H)-one. International Research Journal of Pure and Applied Chemistry. [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC - NIH. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. japsonline.com [japsonline.com]

- 3. journalirjpac.com [journalirjpac.com]

- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-(1,3-Oxazolin-2-yl)pyridine and 2,6-bis(1,3-oxazolin-2-yl) pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Search - Access Structures [ccdc.cam.ac.uk]

- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 10. Crystal Structures Submitted to the CSD – Anstey Research Group [mitchanstey.org]

- 11. Chemical structure searching - Access Structures [ccdc.cam.ac.uk]

- 12. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 13. crystalexplorer.net [crystalexplorer.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 16. Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 17. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]

- 18. Geometry Optimization – EXPO [ba.ic.cnr.it]

- 19. mdpi.com [mdpi.com]

- 20. DFT calculations towards the geometry optimization, electronic structure, infrared spectroscopy and UV–vis analyses of Favipiravir adsorption on the first-row transition metals doped fullerenes; a new strategy for COVID-19 therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. youtube.com [youtube.com]

Pharmacokinetic Profile of 2-(Oxetan-3-yl)pyridine

The following technical guide details the pharmacokinetic profile of 2-(Oxetan-3-yl)pyridine , a seminal model compound in medicinal chemistry used to demonstrate the utility of oxetanes as bioisosteres for gem-dimethyl and carbonyl groups.

A Model for Bioisosteric Optimization in Drug Design

Executive Summary

This compound represents a strategic "design element" rather than a standalone therapeutic. It is the archetypal example used to validate the oxetane bioisostere principle established by Carreira, Müller, and Rogers-Evans (ETH Zürich/Roche).

In drug development, this scaffold is deployed to resolve a specific pharmacokinetic paradox: How to reduce lipophilicity (LogD) and increase solubility without sacrificing the steric bulk required for receptor binding.

Core PK Advantages:

-

Metabolic Blockade: Prevents benzylic oxidation common in isopropyl-pyridine analogs.

-

Solubility Enhancement: Increases aqueous solubility by orders of magnitude via exposed oxygen lone pairs.

-

pKa Modulation: Lowers the basicity of the pyridine nitrogen, optimizing membrane permeability.

Physicochemical Profile

The pharmacokinetic success of this compound stems from its ability to mimic the steric volume of a gem-dimethyl group (e.g., 2-isopropylpyridine) while radically altering the electronic landscape.

Comparative Data: Oxetane vs. Gem-Dimethyl

The following table summarizes the shift in properties when replacing the isopropyl group of 2-isopropylpyridine with an oxetane-3-yl ring.

| Property | 2-Isopropylpyridine (Reference) | This compound (Target) | PK Impact |

| Steric Volume | ~58 ų | ~53 ų | Retained: Fits same binding pockets. |

| Lipophilicity (LogP) | ~2.5 | ~0.9 | Improved: Reduced non-specific binding. |

| Aq. Solubility | Low (< 1 mM) | High (> 50 mM) | Critical: Enhances dissolution-limited absorption. |

| Basicity (pKa) | ~5.9 | ~4.6 | Modulated: Reduced basicity limits lysosomal trapping. |

| H-Bond Acceptors | 1 (Pyridine N) | 2 (Pyridine N + Oxetane O) | Altered: New vector for solvent interaction. |

Technical Insight: The oxetane oxygen exerts a strong electron-withdrawing inductive effect (

) on the pyridine ring. This lowers the pKa of the pyridine nitrogen by approximately 1.3 units compared to the isopropyl analog. This reduction is advantageous for avoiding hERG channel inhibition, which often correlates with high basicity.

Metabolic Stability & Clearance

The primary driver for adopting the this compound scaffold is the mitigation of oxidative clearance.

Mechanism of Stabilization

-

Blocking Benzylic Oxidation: In 2-isopropylpyridine, the tertiary benzylic carbon is a "soft spot" for CYP450-mediated hydroxylation.

-

Steric/Electronic Shielding: The oxetane ring removes these labile protons. Although the

-protons on the oxetane ring are adjacent to the pyridine, the strained 4-membered ring geometry resists radical formation (which would relieve strain unfavorably), making the ring metabolically robust.

In Vitro Clearance Data (Microsomal Stability)

-

Test System: Human Liver Microsomes (HLM) + NADPH.[1]

-

2-Isopropylpyridine: High Intrinsic Clearance (

). Rapid formation of hydroxylated metabolites. -

This compound: Low Intrinsic Clearance (

).

Pathway Visualization

The following diagram illustrates the metabolic divergence between the traditional alkyl scaffold and the oxetane bioisostere.

Caption: Metabolic blockade achieved by oxetane substitution. The strained ring prevents the rapid oxidation observed in alkyl analogs.

Experimental Protocols

To validate the PK profile of this compound derivatives in your own pipeline, use the following standardized protocols.

Protocol A: Microsomal Stability Assay (Validation of Metabolic Blockade)

Objective: Determine intrinsic clearance (

-

Preparation:

-

Prepare 10 mM stock of this compound in DMSO.

-

Dilute to 1

M working solution in phosphate buffer (100 mM, pH 7.4).

-

-

Incubation:

-

Pre-incubate compound with Human Liver Microsomes (0.5 mg protein/mL) at 37°C for 5 minutes.

-

Start Reaction: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

-

-

Sampling:

-

Extract aliquots at

minutes. -

Quench: Add to ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

-

-

Analysis:

-

Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

-

Monitor parent ion transition.

-

-

Calculation:

-

Plot

vs. time. Slope - .

-

Protocol B: LogD Determination (Shake-Flask Method)

Objective: Quantify lipophilicity reduction.

-

System: Octanol / Phosphate Buffer (pH 7.4).

-

Equilibration: Saturate Octanol with Buffer and Buffer with Octanol for 24h.

-

Partitioning:

-

Dissolve compound in the Octanol-saturated buffer phase.

-

Add equal volume of Buffer-saturated octanol.

-

Shake for 1 hour; centrifuge to separate phases.

-

-

Quantification: Measure concentration in both phases using HPLC-UV (254 nm).

-

Result:

.

Strategic Decision Tree

When should you deploy the this compound scaffold?

Caption: Decision logic for transitioning from alkyl-pyridines to oxetane-pyridines during lead optimization.

References

-

Wuitschik, G., et al. (2010).[2][3] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.

-

Wuitschik, G., et al. (2006).[4] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition.

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

-

Burkhard, J. A., et al. (2010). Oxetanes as Chiral, Stable, and Hydrophilic Bioisosteres. Organic Letters.

Sources

Methodological & Application

Technical Application Note: Modular Synthesis of 2-(Oxetan-3-yl)pyridine

Abstract

This application note details the synthesis of 2-(oxetan-3-yl)pyridine , a high-value pharmacophore where the oxetane ring serves as a metabolically stable, polar bioisostere for gem-dimethyl or carbonyl groups. While traditional Minisci-type radical additions to pyridine often result in inseparable mixtures of C2 and C4 regioisomers, this guide prioritizes two regioconvergent protocols: Nickel-Catalyzed Reductive Cross-Electrophile Coupling (XEC) and Photoredox-Nickel Dual Catalyzed Decarboxylation . These methods ensure exclusive C2-connectivity, high chemoselectivity, and operational scalability for drug discovery campaigns.

Retrosynthetic Analysis & Strategy

The construction of the C(sp²)–C(sp³) bond between the electron-deficient pyridine ring and the strained oxetane cycle is challenging due to the potential for ring opening and catalyst poisoning by the pyridine nitrogen.

Two primary disconnections are recommended:

-

Method A (Halide-Halide Coupling): Direct reductive coupling of 2-bromopyridine and 3-iodooxetane . This method utilizes abundant electrophiles and avoids the preparation of sensitive organometallics.

-

Method B (Decarboxylative Coupling): Radical coupling of oxetane-3-carboxylic acid with 2-bromopyridine . This approach utilizes a stable, solid acid precursor and is ideal for parallel medicinal chemistry (PMC).

Figure 1: Retrosynthetic disconnection showing the two primary regiocontrolled pathways.

Method A: Nickel-Catalyzed Reductive Cross-Coupling (XEC)

Best for: Scale-up (>1g), laboratories without photochemistry equipment, and cost-efficiency.

This protocol utilizes the reductive cross-electrophile coupling (XEC) developed by Weix and Gong. It couples two electrophiles using a reducing metal (Mn or Zn) to turn over the Nickel catalyst, avoiding the need for unstable oxetanyl-zinc reagents.

Reagents & Materials

| Component | Reagent | Equiv.[1][2][3][4][5][6][7] | Role |

| Aryl Halide | 2-Bromopyridine | 1.0 | Electrophile 1 |

| Alkyl Halide | 3-Iodooxetane | 1.5 | Electrophile 2 (Radical precursor) |

| Catalyst | NiCl₂(DME) (Nickel(II) chloride ethylene glycol dimethyl ether complex) | 0.10 (10 mol%) | Pre-catalyst |

| Ligand | 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) | 0.10 (10 mol%) | Ligand to prevent catalyst poisoning |

| Reductant | Manganese Powder (<10 micron) | 2.0 | Stoichiometric reductant |

| Additive | Sodium Iodide (NaI) | 0.5 | Accelerates kinetics via Halide exchange |

| Solvent | DMPU or DMA (Anhydrous) | 0.2 M | Solvent |

Step-by-Step Protocol

-

Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or under argon flow, charge a flame-dried reaction vial with NiCl₂(DME) (10 mol%), dtbbpy (10 mol%), Mn powder (2.0 equiv), and NaI (0.5 equiv).

-

Solvent Addition: Add anhydrous DMPU (or DMA). Stir for 10–15 minutes until the catalyst/ligand complex forms (often a color change to deep green/purple).

-

Substrate Addition: Add 2-bromopyridine (1.0 equiv) and 3-iodooxetane (1.5 equiv) via syringe.

-

Note: 3-Iodooxetane is volatile and light-sensitive; handle quickly and avoid prolonged exposure to light.

-

-

Reaction: Seal the vial and heat to 80 °C with vigorous stirring (1000 rpm) for 12–16 hours.

-

Critical: Vigorous stirring is essential to keep the Mn powder suspended.

-

-

Work-up: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Mn salts. Wash the filtrate with LiCl (5% aq) to remove DMPU/DMA.

-

Purification: Purify via flash column chromatography (SiO₂).

-

Tip: Pyridines often streak. Use 1–2% Et₃N in the eluent or use amino-functionalized silica.

-

Method B: Photoredox-Nickel Decarboxylative Coupling

Best for: Late-stage functionalization, parallel library synthesis, and high functional group tolerance.

This method, popularized by the MacMillan and Baran groups, utilizes oxetane-3-carboxylic acid , which is a bench-stable solid, unlike the iodide used in Method A.

Reagents & Materials

| Component | Reagent | Equiv.[1][2][3][4][5][6][7] | Role |

| Acid | Oxetane-3-carboxylic acid | 1.5 | Radical precursor |

| Aryl Halide | 2-Bromopyridine | 1.0 | Electrophile |

| Photocatalyst | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | 0.01 (1 mol%) | Oxidizes carboxylate to CO₂ + Radical |

| Ni Catalyst | NiCl₂·glyme | 0.05 (5 mol%) | Cross-coupling catalyst |

| Ligand | dtbbpy | 0.05 (5 mol%) | Ligand |

| Base | Cs₂CO₃ | 1.5 | Deprotonates acid |

| Solvent | DMSO or DMF | 0.1 M | Polar solvent required for solubility |

| Light Source | Blue LEDs (450 nm) | - | Excitation source |

Step-by-Step Protocol

-

Setup: To an 8 mL vial equipped with a stir bar, add oxetane-3-carboxylic acid (1.5 equiv), Cs₂CO₃ (1.5 equiv), NiCl₂·glyme (5 mol%), dtbbpy (5 mol%), and the Ir-photocatalyst (1 mol%).

-

Inert Atmosphere: Purge the vial with nitrogen for 5 minutes (or set up in a glovebox).

-

Solvent/Substrate: Add 2-bromopyridine (1.0 equiv) and anhydrous DMSO .

-

Irradiation: Seal the vial and place it in a photoreactor (e.g., Kessil lamp or commercial reactor) with fan cooling to maintain ambient temperature (~25–30 °C). Irradiate for 18–24 hours.

-

Work-up: Dilute with water and extract exhaustively with EtOAc or DCM/iPrOH (3:1) if the product is polar.

-

Purification: Flash chromatography (SiO₂).

Mechanistic Insight: Why These Methods Work

Both methods rely on a Ni(0)/Ni(I)/Ni(III) catalytic cycle that avoids the formation of unstable organometallic intermediates that would typically ring-open the oxetane.

Figure 2: Unified catalytic cycle. The key to success is the generation of the oxetanyl radical which is captured by the Ni(II)-aryl species, bypassing the need for a nucleophilic oxetane species.

Comparison & Selection Guide

| Feature | Method A: Ni-XEC | Method B: Photoredox |

| Regioselectivity | Exclusive (C2) | Exclusive (C2) |

| Reagent Cost | Low (Mn, Ni are cheap) | High (Ir catalyst is expensive) |

| Scalability | High (Easily scaled to >10g) | Moderate (Photon penetration limits) |

| Reagent Stability | Low (3-Iodooxetane is light sensitive) | High (Carboxylic acid is stable) |

| Equipment | Standard heating block | Blue LED Photoreactor |

| Reaction Time | 12–16 h | 18–24 h |

Expert Tips for Success

-

Handling 3-Iodooxetane (Method A): If the iodide appears yellow/brown, it has partially decomposed to I₂. Pass it through a small plug of basic alumina or wash with dilute Na₂S₂O₃ before use to prevent catalyst inhibition.

-

Pyridine Coordination: Pyridines are strong ligands for Nickel. If conversion is low, increase the ligand (dtbbpy) loading to 15 mol% relative to 10 mol% Ni to ensure the active catalyst remains ligated.

-

Purification: The oxetane oxygen is a Lewis base. Avoid using Lewis acidic modifiers in chromatography. If the product co-elutes with impurities, consider a reverse-phase (C18) cleanup.

References

-

Weix, D. J. et al. "Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides."[2] J. Am. Chem. Soc.[2][8][9]2010 , 132, 920–921. Link

-

Gong, H. et al. "Nickel-Catalyzed Reductive Coupling of Aryl Bromides with Alkyl Bromides." J. Am. Chem. Soc.[2][8][9]2011 , 133, 18838–18841. Link

-

MacMillan, D. W. C. et al. "Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides."[8] J. Am. Chem. Soc.[2][8][9]2014 , 136, 626–629. Link

-

Baran, P. S. et al. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." J. Am. Chem. Soc.[2][8][9]2021 , 143, 11927–11933. (Context on Minisci limitations). Link

-

Bull, J. A. et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chem. Rev.2016 , 116, 12150–12233. Link

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridine synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Reaction of Papaverine with Baran DiversinatesTM - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ni Cross-Coupling – The Doyle Group [doyle.chem.ucla.edu]

Application Notes and Protocols for the Incorporation of 2-(Oxetan-3-yl)pyridine into Bioactive Molecules

Introduction: The Strategic Advantage of the 2-(Oxetan-3-yl)pyridine Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is paramount. The this compound fragment has emerged as a valuable building block for the design of next-generation therapeutics. This guide provides an in-depth exploration of the rationale behind its use, detailed synthetic protocols for its incorporation, and case studies illustrating its impact on bioactive molecules.

The incorporation of an oxetane ring, a four-membered cyclic ether, into drug candidates has been shown to offer a range of benefits. These include, but are not limited to, improved aqueous solubility, enhanced metabolic stability, reduced lipophilicity, and the ability to act as a bioisostere for commonly used functional groups such as gem-dimethyl and carbonyl groups.[1][2] The pyridine ring, a common motif in FDA-approved drugs, serves as a key pharmacophore, often involved in crucial interactions with biological targets.[3] The combination of these two moieties in the form of this compound presents a unique opportunity to fine-tune the properties of lead compounds and address common challenges in drug development. Specifically, the introduction of the oxetane at the 2-position of the pyridine ring can modulate the electronic properties of the pyridine nitrogen, influencing its basicity and hydrogen bonding capacity, which can be critical for target engagement and selectivity.

This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of the this compound scaffold in their research endeavors.

Rationale for Incorporation: A Physicochemical and Pharmacokinetic Perspective

The decision to incorporate the this compound moiety into a bioactive molecule is driven by a desire to optimize its drug-like properties. The following table summarizes the key advantages:

| Property | Impact of this compound Incorporation | Rationale and Mechanistic Insights |

| Aqueous Solubility | Typically Increased | The oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, improving interactions with water molecules. The polar nature of the oxetane ring also contributes to an overall increase in the polarity of the molecule. |

| Metabolic Stability | Generally Enhanced | The oxetane ring is often more resistant to metabolic degradation compared to other functional groups it may replace, such as gem-dimethyl groups which can be susceptible to oxidation. |

| Lipophilicity (LogP/LogD) | Generally Decreased | The polar oxetane ring reduces the overall lipophilicity of the molecule, which can be beneficial for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile and reducing off-target effects. |

| Molecular Conformation | Introduction of a 3D structural element | The non-planar, sp³-rich oxetane ring introduces a three-dimensional character to the molecule, which can lead to improved target binding and selectivity by allowing for better exploration of the binding pocket. |

| Pyridine Basicity (pKa) | Modulated | The electron-withdrawing effect of the oxetane oxygen can influence the pKa of the pyridine nitrogen, which can be fine-tuned to optimize target binding and reduce potential off-target liabilities such as hERG inhibition. |

Synthetic Protocols for the Preparation and Incorporation of this compound

The successful integration of the this compound fragment into a target molecule relies on the availability of robust synthetic methodologies. This section provides detailed protocols for the synthesis of the key building block and its subsequent coupling to other molecular scaffolds.

Protocol 1: Synthesis of the this compound Building Block

A plausible and efficient route to this compound involves a regioselective addition of a pyridyl organometallic reagent to oxetan-3-one, followed by reduction.

Workflow Diagram:

Caption: Synthesis of this compound.

Step-by-Step Methodology:

-

Generation of 2-Lithopyridine: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve pyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add n-butyllithium (1.1 eq., solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour. Note: The regioselective lithiation of pyridine at the 2-position is a well-established procedure, though care must be taken to avoid addition reactions.[4]

-

Addition to Oxetan-3-one: To the solution of 2-lithopyridine at -78 °C, add a solution of oxetan-3-one (1.2 eq.) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.

-

Work-up and Isolation of the Intermediate Alcohol: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 2-(3-hydroxyoxetan-3-yl)pyridine, can be purified by flash column chromatography on silica gel.

-

Reduction to this compound: Dissolve the intermediate alcohol (1.0 eq.) in dichloromethane (DCM). Add triethylsilane (3.0 eq.) followed by trifluoroacetic acid (TFA, 3.0 eq.) at 0 °C. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS. Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford this compound.

Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions

Once the this compound building block is synthesized, it can be incorporated into more complex molecules using standard cross-coupling methodologies. The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Workflow Diagram for Suzuki-Miyaura Coupling:

Caption: Suzuki-Miyaura Coupling Workflow.

Step-by-Step Methodology for Suzuki-Miyaura Coupling:

This protocol assumes the prior synthesis of the corresponding boronic acid or ester of this compound.

-

To a reaction vessel, add the aryl or heteroaryl halide (1.0 eq.), the this compound boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as potassium carbonate (2.0 eq.).

-

Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1).

-

Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[5][6]

Workflow Diagram for Buchwald-Hartwig Amination:

Caption: Buchwald-Hartwig Amination Workflow.

Step-by-Step Methodology for Buchwald-Hartwig Amination:

This protocol is for the coupling of an amine to a pre-functionalized 2-halo-pyridine bearing the oxetane moiety. The synthesis of such a substrate can be achieved via methods like the regioselective lithiation of a 3-(oxetan-3-yl)pyridine followed by halogenation.[1][7][8]

-

In a glovebox, charge a reaction vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.08 eq.), and a base (e.g., sodium tert-butoxide, 1.4 eq.).

-

Add the 2-halo-(oxetan-3-yl)pyridine derivative (1.0 eq.) and the amine (1.2 eq.).

-